molecular formula C13H20N4O2S B2800191 7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 303968-91-4

7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2800191
CAS No.: 303968-91-4
M. Wt: 296.39
InChI Key: RAVVSESLJGXCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural modifications, including butyl, methyl, and propylthio groups attached to the purine core.

Scientific Research Applications

7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is as follows:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Alkylation: The 6-chloropurine undergoes alkylation with butyl bromide in the presence of a base like potassium carbonate to introduce the butyl group at the 7-position.

    Methylation: The resulting intermediate is then methylated using methyl iodide and a base to introduce the methyl group at the 3-position.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include:

    Reaction Temperature and Pressure: Controlled to ensure optimal reaction rates and product stability.

    Catalysts and Reagents: Selection of efficient and cost-effective catalysts and reagents.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the propylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of new purine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural modifications allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

7-butyl-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-butyl-3-methyl-8-propylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-4-6-7-17-9-10(14-13(17)20-8-5-2)16(3)12(19)15-11(9)18/h4-8H2,1-3H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVVSESLJGXCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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